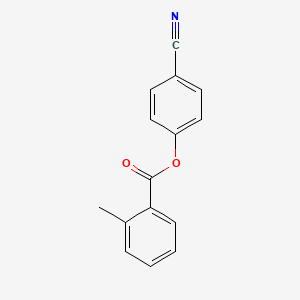![molecular formula C20H19N3O3S B4192121 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4192121.png)
2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide
Overview
Description
2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide, also known as MPSPB, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. MPSPB has been found to have a range of biological effects, including anti-inflammatory, anti-tumor, and anti-diabetic activities. In
Scientific Research Applications
2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, it has been found to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. In diabetes research, it has been shown to have hypoglycemic effects by stimulating insulin secretion and improving glucose tolerance. In addition, 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In pancreatic beta cells, 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been found to stimulate insulin secretion by activating the cAMP/PKA signaling pathway. In addition, 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been found to have a range of biochemical and physiological effects in various cell types and tissues. In cancer cells, it has been shown to induce apoptosis and cell cycle arrest, as well as inhibit cell migration and invasion. In pancreatic beta cells, it has been found to stimulate insulin secretion and improve glucose tolerance. In addition, 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide in lab experiments is its broad range of biological effects, which makes it a useful tool for studying various cellular processes. In addition, its relatively simple synthesis method and availability make it a cost-effective option for researchers. However, one limitation of using 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer and diabetes. Further studies are needed to investigate its efficacy and safety in animal models and human clinical trials. In addition, more research is needed to elucidate its mechanism of action and identify its molecular targets. Finally, efforts to improve its solubility and bioavailability could enhance its potential as a drug candidate.
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15-9-11-17(12-10-15)27(25,26)23-19-8-3-2-7-18(19)20(24)22-14-16-6-4-5-13-21-16/h2-13,23H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAHHYMGHJTPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B4192040.png)
![4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4192049.png)


![3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4192076.png)

![2-(1H-pyrazol-4-ylcarbonyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4192082.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4192084.png)
![4-(2-{[(4-chlorobenzyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B4192094.png)
![N-(2-hydroxyethyl)-8-methyl-N-(1,3-thiazol-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide trifluoroacetate (salt)](/img/structure/B4192099.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4192106.png)
![5-bromo-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4192111.png)
![8-[4-(4-morpholinyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4192113.png)
![ethyl 1-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B4192123.png)